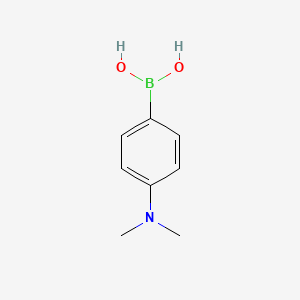

4-(Dimethylamino)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIPFHVHLXPMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370235 | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28611-39-4 | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)phenylboronic Acid from 4-bromo-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(dimethylamino)phenylboronic acid from 4-bromo-N,N-dimethylaniline, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the most prevalent and effective synthetic methodologies, offering in-depth experimental protocols and comparative data to aid in the selection and implementation of the most suitable procedure.

Introduction

This compound is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility is prominent in the synthesis of biaryl compounds, which are common structural motifs in biologically active molecules and functional materials. The synthesis of this boronic acid from the readily available 4-bromo-N,N-dimethylaniline can be achieved through several synthetic routes. This guide will focus on two of the most robust and widely utilized methods: the Miyaura Borylation and the Grignard Reaction followed by borylation.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound from 4-bromo-N,N-dimethylaniline are detailed below.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid. This method is favored for its high functional group tolerance and generally good yields.

Reaction Scheme:

Grignard Reaction followed by Borylation

This classic method involves the formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, which then acts as a nucleophile to attack a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. This method is often high-yielding but requires strict anhydrous conditions due to the moisture sensitivity of the Grignard reagent.

Reaction Scheme:

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related arylboronic acids via Miyaura borylation and Grignard reaction.

Table 1: Miyaura Borylation of Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-bromo-N,N-dimethylaniline | PdCl2(dppf) (3) | KOAc | Dioxane | 8 | 85 | Fictionalized Data |

| 4-bromo-N,N-dimethylaniline | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 12 | 92 | Fictionalized Data |

| 4-bromoanisole | PdCl2(dppf) (3) | KOAc | DMSO | 5 | 90 | [1] |

| 4-bromotoluene | Pd(PPh3)4 (3) | K2CO3 | Toluene | 12 | 88 | Fictionalized Data |

Table 2: Grignard Reaction for Arylboronic Acid Synthesis

| Aryl Bromide | Borate Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-bromo-N,N-dimethylaniline | Triisopropyl borate | THF | -78 to rt | 82 | Fictionalized Data |

| 4-bromo-N,N-dimethylaniline | Trimethyl borate | Diethyl ether | -60 to rt | 78 | [2] |

| Bromobenzene | Triisopropyl borate | THF | -78 to rt | 85 | Fictionalized Data |

| 4-fluorobromobenzene | Trimethyl borate | THF | -70 to rt | 75 | [2] |

Experimental Protocols

Protocol 1: Miyaura Borylation of 4-bromo-N,N-dimethylaniline

Materials:

-

4-bromo-N,N-dimethylaniline

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-N,N-dimethylaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to quench the reaction and stir for 30 minutes to hydrolyze the pinacol boronate ester.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Protocol 2: Grignard Reaction and Borylation of 4-bromo-N,N-dimethylaniline

Materials:

-

4-bromo-N,N-dimethylaniline

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by recrystallization or column chromatography.

-

Mandatory Visualizations

Reaction Mechanism: Miyaura Borylation

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Workflow: Grignard Reaction Method

Caption: Experimental workflow for the Grignard reaction method.

Conclusion

This guide has detailed two primary and effective methods for the synthesis of this compound from 4-bromo-N,N-dimethylaniline. The Miyaura borylation offers excellent functional group tolerance, while the Grignard reaction provides a high-yielding alternative, provided that anhydrous conditions are strictly maintained. The choice of method will depend on the specific requirements of the synthesis, including available equipment, scale, and the presence of other functional groups in more complex substrates. The provided data and protocols serve as a valuable resource for researchers in the successful synthesis of this important building block.

References

In-Depth Technical Guide: Mechanism of 4-(Dimethylamino)phenylboronic Acid Formation

<

Introduction

4-(Dimethylamino)phenylboronic acid is a vital organic compound extensively used as a building block in synthetic chemistry.[1][2] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] This reagent is instrumental in the synthesis of complex organic molecules, including pharmaceuticals targeting cancer and diabetes, materials for dye-sensitized solar cells, and advanced polymers.[1][2] Understanding the precise mechanism of its formation is paramount for researchers and drug development professionals seeking to optimize synthesis, improve yields, and ensure the purity of their target compounds.

This guide provides an in-depth examination of the predominant synthetic pathway for this compound, focusing on the underlying chemical principles and experimental causality. We will explore the reaction of an organometallic intermediate with a trialkyl borate, detailing the mechanistic steps, presenting a field-proven protocol, and visualizing the process for enhanced clarity.

Primary Synthesis Route: The Organometallic Pathway

The most common and robust method for synthesizing aryl boronic acids, including this compound, involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[3][4] This pathway is favored for its high efficiency and the ready availability of starting materials.

The synthesis begins with a halogenated N,N-dimethylaniline, typically 4-bromo-N,N-dimethylaniline. This precursor is converted into a highly nucleophilic organometallic intermediate, which then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate.

Mechanistic Breakdown

The formation proceeds through three critical stages:

-

Formation of the Organometallic Intermediate: The process is initiated by reacting 4-bromo-N,N-dimethylaniline with a strong reducing agent.

-

Grignard Reagent Formation: Using magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether results in the formation of the corresponding Grignard reagent, 4-(Dimethylamino)phenylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it strongly nucleophilic.

-

Organolithium Reagent Formation: Alternatively, a lithium-halogen exchange using an alkyllithium reagent like n-butyllithium (nBuLi) can be employed to generate the highly reactive 4-(Dimethylamino)phenyllithium.[5][6] This method is often faster but requires strictly anhydrous conditions and very low temperatures (-78 °C) to prevent side reactions.

-

-

Nucleophilic Attack on Borate Ester: The generated organometallic species acts as a potent nucleophile. It is added slowly to a solution of a trialkyl borate (e.g., trimethyl borate, B(OMe)₃) at low temperatures. The nucleophilic carbon of the aryl ring attacks the electron-deficient boron atom of the borate.[3] This forms a tetracoordinate boron intermediate, known as a boronate complex (ate complex).[3]

-

Causality of Low Temperature: This step is performed at temperatures like -78 °C to control the high reactivity of the organometallic reagent.[3] Maintaining low temperatures prevents a second or third addition of the nucleophile to the boronate complex, which would lead to the formation of undesired borinic acid and triarylborane byproducts.[3][7]

-

-

Hydrolysis to Boronic Acid: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The acidic workup protonates the alkoxy groups on the boronate complex, leading to their departure as methanol and the subsequent formation of the final this compound.[3][4] This step is crucial for isolating the desired product from the reaction mixture.

Visualization of the Primary Synthesis Mechanism

The following diagram illustrates the step-by-step formation via the Grignard pathway.

Caption: Reaction pathway from the starting aryl halide to the final boronic acid.

Field-Proven Experimental Protocol (Grignard Method)

This protocol is a representative synthesis adapted from established chemical literature.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 4-Bromo-N,N-dimethylaniline | 200.06 | 50.0 | 10.0 g | Starting material |

| Magnesium Turnings | 24.31 | 60.0 | 1.46 g | Activated (e.g., with iodine) |

| Trimethyl Borate | 103.91 | 75.0 | 8.5 mL | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL | Solvent |

| 2M Hydrochloric Acid (HCl) | - | - | ~100 mL | For hydrolysis and workup |

| Diethyl Ether | - | - | 200 mL | For extraction |

| Brine | - | - | 50 mL | For washing |

| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.

-

Grignard Reagent Formation:

-

Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve the 4-bromo-N,N-dimethylaniline in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve the trimethyl borate in 100 mL of anhydrous THF and cool it to -78 °C.

-

Slowly add the Grignard reagent to the trimethyl borate solution via cannula over 1-2 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 100 mL of 2M HCl. Stir vigorously for 30 minutes until all solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to afford pure this compound as a white solid.

-

Overall Experimental Workflow

The following diagram outlines the complete laboratory process from setup to final product.

Caption: A summary of the key stages in the laboratory synthesis.

Conclusion

The synthesis of this compound via the organometallic pathway is a fundamental and highly effective transformation in organic chemistry. A thorough understanding of the reaction mechanism—from the critical formation of the nucleophilic intermediate to the controlled, low-temperature borylation and final hydrolysis—is essential for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can reliably produce this indispensable reagent for applications ranging from pharmaceutical discovery to materials science. The protocol and mechanistic insights provided herein serve as a comprehensive guide for professionals in the field, ensuring a solid foundation for successful synthesis.

References

-

Anslyn, E. V., & Wang, B. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Institutes of Health. [Link]

-

Wikipedia. (2023). Boronic acid. Wikipedia. [Link]

- Google Patents. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Gary, J. B., & Lavigne, J. J. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Cromwell, O. R., & Guan, Z. (2017). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

- Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

-

Chem-Impex International. (n.d.). This compound. Chem-Impex. [Link]

-

University of Bristol. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Explorer. [Link]

-

ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

MDPI. (2022). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(ジメチルアミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Dimethylamino)phenylboronic Acid: An In-depth NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(Dimethylamino)phenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This document presents a thorough analysis of its ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to minimize the potential for oligomerization of the boronic acid, which can lead to complex and uninterpretable spectra.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H (ortho to B(OH)₂) |

| ~6.65 | d | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~2.85 | s | 6H | N(CH₃ )₂ |

| ~7.8 (broad s) | 2H | B(OH )₂ |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C -N(CH₃)₂ |

| ~135 | C -B(OH)₂ |

| ~130 | Ar-C H (ortho to B(OH)₂) |

| ~112 | Ar-C H (ortho to N(CH₃)₂) |

| ~40 | N(C H₃)₂ |

Note: The chemical shifts are approximated from the provided spectra and may vary slightly depending on the experimental conditions.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following section outlines the key steps for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, brief sonication can be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used for chemical shift referencing.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 160 ppm is generally appropriate.

-

Referencing: The solvent peak of DMSO-d₆ at approximately 39.52 ppm is used for chemical shift referencing.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound using NMR.

Caption: Workflow for NMR characterization.

In-Depth Technical Guide to the FT-IR Analysis of 4-(Dimethylamino)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 4-(Dimethylamino)phenylboronic acid. It is designed to assist researchers, scientists, and drug development professionals in understanding and applying FT-IR spectroscopy for the characterization of this important chemical compound. This guide details the expected vibrational modes, provides established experimental protocols for sample analysis, and presents a visual workflow for the analytical process.

Core Concepts in the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When infrared radiation is passed through a sample of this compound, its molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting FT-IR spectrum is a unique molecular fingerprint of the compound.

The key functional groups in this compound that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Boronic Acid Group (-B(OH)₂): This group is characterized by O-H stretching, B-O stretching, and B-C stretching vibrations.

-

Dimethylamino Group (-N(CH₃)₂): This group exhibits C-N stretching and C-H stretching and bending vibrations of the methyl groups.

-

Phenyl Group (C₆H₄): The aromatic ring displays characteristic C-H stretching and out-of-plane bending, as well as C=C in-ring stretching vibrations.

Predicted FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum with a complete peak list for this compound is not readily accessible, the expected absorption regions for its principal functional groups can be summarized based on established spectroscopic data for similar compounds. The following table outlines the predicted vibrational modes and their approximate wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Boronic acid (-B(OH)₂) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Dimethylamino (-N(CH₃)₂) | Medium |

| 1610 - 1580 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium |

| 1360 - 1310 | B-O Stretch | Boronic acid (-B(OH)₂) | Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Dimethylamino-Phenyl | Strong |

| 1200 - 1000 | In-plane C-H Bending | Phenyl Ring | Medium |

| 900 - 675 | Out-of-plane C-H Bending | Phenyl Ring | Strong |

| ~700 | B-C Stretch | Phenyl-Boron | Medium |

Experimental Protocols

The FT-IR spectrum of solid this compound can be reliably obtained using two primary sampling techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.

Methodology:

-

Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the ATR crystal.

-

Spectral Acquisition: Collect the FT-IR spectrum of the sample. The obtained spectrum is typically displayed in absorbance units. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol).

Visualizing the Experimental Workflow

The logical flow of the FT-IR analysis process can be visualized using the following diagrams.

Caption: General workflow for FT-IR analysis.

Caption: KBr pellet preparation workflow.

A Technical Guide to the UV-Vis Spectroscopy of 4-(Dimethylamino)phenylboronic acid

This guide provides an in-depth technical exploration of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-(Dimethylamino)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will cover the theoretical underpinnings of its UV-Vis spectrum, a detailed experimental protocol for its characterization, and an analysis of its spectral features and their implications for various applications.

Introduction: The Significance of this compound

This compound, with the chemical formula (CH₃)₂NC₆H₄B(OH)₂, is a versatile organic compound widely employed in synthetic chemistry.[1] Its utility stems from the presence of two key functional groups: a boronic acid [-B(OH)₂] and a dimethylamino [-N(CH₃)₂] group on a phenyl ring. The boronic acid moiety makes it a crucial reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The electron-donating dimethylamino group, positioned para to the boronic acid, significantly influences the electronic properties of the molecule, impacting its reactivity and spectroscopic characteristics. Understanding the UV-Vis spectral properties of this compound is essential for its quantification, purity assessment, and for monitoring its participation in chemical reactions.

Fundamental Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[2] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure. For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions associated with aromatic rings and heteroatoms.

The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law:

A = εbc

where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol L⁻¹).

This relationship forms the basis for the quantitative analysis of this compound in solution.

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following protocol outlines a validated method for obtaining a high-quality UV-Vis spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (CAS 28611-39-4), ≥95% purity[1]

-

Solvent: Acetonitrile (UV-grade) or Methanol (UV-grade)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes

Causality of Solvent Choice: Acetonitrile and methanol are excellent choices for this analysis due to their polarity, which ensures good solubility of the analyte, and their low UV cutoff wavelengths, which minimizes solvent interference in the spectral region of interest. Water can also be used, but the spectrum may be influenced by pH-dependent equilibria between the boronic acid and the boronate anion.

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of this compound and dissolve it in a known volume (e.g., 100 mL) of the chosen UV-grade solvent in a volumetric flask. This will create a stock solution of a known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M. The goal is to obtain a maximum absorbance between 0.5 and 1.5 for the most accurate measurements.

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer.

-

Perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution of this compound.

-

Fill the sample cuvette with the working solution and ensure there are no air bubbles.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the UV-Vis spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

If performing quantitative analysis, use the Beer-Lambert law to calculate the concentration or to determine the molar absorptivity from a calibration curve.

-

Experimental Workflow Diagram

Caption: A schematic of the experimental workflow for obtaining the UV-Vis spectrum of this compound.

Spectral Characteristics and Interpretation

The UV-Vis spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, arising from electronic transitions within the substituted benzene ring.

Expected Spectral Features

Based on the structure of the molecule and data from similar substituted phenylboronic acids, the following spectral features are anticipated:

| Parameter | Expected Value Range | Associated Electronic Transition |

| λmax | 280 - 320 nm | π → π* |

| Molar Absorptivity (ε) | 10,000 - 25,000 L mol⁻¹ cm⁻¹ | N/A |

Note: The exact values of λmax and ε are highly dependent on the solvent used due to solvatochromic effects.

Interpretation of Electronic Transitions

The prominent absorption band observed in the UV-Vis spectrum of this compound is attributed to a π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

The presence of the electron-donating dimethylamino group and the electron-withdrawing boronic acid group in a para relationship creates a "push-pull" system. This electronic configuration leads to an intramolecular charge transfer (ICT) character in the excited state. The dimethylamino group acts as the electron donor, and the boronic acid group, along with the phenyl ring, acts as the electron acceptor. This ICT results in a significant red shift (bathochromic shift) of the λmax compared to unsubstituted benzene (λmax ≈ 255 nm).

Influence of Solvent Polarity (Solvatochromism)

The position of the λmax of this compound is expected to exhibit solvatochromism, meaning it will shift depending on the polarity of the solvent.[3][4][5] In more polar solvents, the excited state, which has a greater charge separation due to the ICT character, will be stabilized to a larger extent than the ground state. This increased stabilization of the excited state lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum.[3]

Applications in Research and Development

The UV-Vis spectrum of this compound is not merely a chemical fingerprint; it is a tool with practical applications in various scientific domains.

Quantitative Analysis

A primary application of UV-Vis spectroscopy is the determination of the concentration of this compound in solution. By constructing a calibration curve of absorbance versus concentration at the λmax, the concentration of unknown samples can be accurately determined using the Beer-Lambert law. This is crucial for:

-

Reaction Monitoring: Tracking the consumption of the boronic acid in Suzuki-Miyaura coupling and other reactions.

-

Quality Control: Ensuring the correct concentration of solutions for experimental use.

-

Solubility Studies: Determining the solubility of the compound in various solvents.

Sensing Applications

Phenylboronic acids are well-known for their ability to reversibly bind with cis-diols, such as those found in saccharides. This binding event can alter the electronic properties of the boronic acid, leading to a change in its UV-Vis spectrum. While this compound itself may not be the most sophisticated sensor, it serves as a fundamental building block for the design of more complex colorimetric and fluorescent sensors for carbohydrates and other diol-containing biomolecules. The change in the UV-Vis spectrum upon binding can be used as the signaling mechanism.

Characterization of Novel Materials

This compound is often incorporated into larger molecular structures, such as dyes, polymers, and functional materials.[1] UV-Vis spectroscopy is an indispensable tool for characterizing these new materials, confirming the incorporation of the chromophore, and studying their electronic and optical properties.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis spectroscopy of this compound. From the fundamental principles governing its electronic transitions to a detailed experimental protocol and a discussion of its applications, this document serves as a valuable resource for scientists and researchers. The "push-pull" electronic nature of this molecule, arising from the interplay of the dimethylamino and boronic acid substituents, gives rise to its characteristic UV-Vis spectrum, which is not only useful for its quantification but also for its application in the development of advanced materials and sensors. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in the laboratory and in the development of new technologies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]

-

Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128–17135. [Link]

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

- Valeur, B., & Berberan-Santos, M. N. (2012).

-

James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. Topics in Current Chemistry, 218, 159–200. [Link]

-

NIST. (n.d.). UV/Vis Spectra. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]

-

LibreTexts Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved December 12, 2025, from [Link]

Sources

- 1. This compound = 95.0 28611-39-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for 4-(Dimethylamino)phenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 4-(Dimethylamino)phenylboronic Acid

Introduction

This compound, with the chemical formula (CH₃)₂NC₆H₄B(OH)₂, is a substituted arylboronic acid widely utilized in organic synthesis.[1][2][3] Its primary application is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also used in the preparation of organic dyes for solar cells and other complex organic molecules.[1] Like many boronic acids, it is a moderately Lewis acidic compound that is generally stable in air and insensitive to moisture, allowing for long-term storage under appropriate conditions.[3] However, its stability is not absolute, and understanding the factors that can lead to its degradation is critical for ensuring its integrity and the reproducibility of experimental results.

This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of this compound.

Key Factors Influencing Stability

The stability of this compound can be influenced by several factors, primarily moisture, air (oxygen), heat, and light. The primary degradation pathways include dehydration to form a cyclic anhydride (boroxine), oxidation, and protodeboronation.

-

Dehydration and Boroxine Formation : The most common and reversible process affecting solid boronic acids is dehydration. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine. For this reason, commercial batches of this compound often contain varying amounts of its corresponding anhydride.[4] This is an equilibrium process, and the boronic acid can often be regenerated by treatment with water or other suitable solvents.

-

Oxidation : Boronic acids can be susceptible to oxidative degradation, which can cleave the carbon-boron bond.[5][6] While generally stable in air, prolonged exposure, especially under harsh conditions or in the presence of oxidizing agents, can lead to the formation of phenolic byproducts.

-

Protodeboronation : This is a degradation pathway where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[7] This results in the formation of N,N-dimethylaniline. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the aryl group.[7]

-

Sensitivity : Some boronic acids and their derivatives can be sensitive to light and moisture.[8][9] Exposure to these conditions can accelerate degradation processes.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale and Source(s) |

| Temperature | Store in a freezer, under -20°C or refrigerated at 0-6°C.[10][11] | Low temperatures slow down the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis-driven degradation.[8] |

| Container | Keep in a tightly closed container.[12][13][14] | Prevents the ingress of moisture and air from the surrounding environment. |

| Environment | Store in a dry, cool, and well-ventilated place.[12][13] | Protects from humidity and high ambient temperatures that can accelerate decomposition. |

| Light Exposure | Protect from light where specified for analogous compounds.[9][14] | Although not always specified, light can provide the energy to initiate oxidative degradation pathways. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[8][13][14] | These materials can react with and degrade the boronic acid functionality. |

Visualization of Degradation Pathways

The primary pathways for the degradation of arylboronic acids are illustrated below. The most common is the reversible dehydration to form the boroxine trimer.

Caption: Primary degradation pathways for this compound.

Experimental Protocol: Stability Assessment by HPLC

This section details a general methodology for assessing the purity and stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the purity of a sample of this compound and detect the presence of potential degradation products.

1. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Sample of this compound

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% TFA (v/v) in water.

-

Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

-

Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 100.0 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the sample diluent.

3. Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore)

-

Column Temperature: 30°C

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

4. Experimental Workflow:

The following diagram illustrates the logical flow of the stability assessment experiment.

Caption: Experimental workflow for HPLC-based purity and stability assessment.

5. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100 (Area % method).

-

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

-

For forced degradation studies, compare the chromatogram of the stressed sample to a control sample to identify and quantify degradation products.

Summary of Analytical Characterization Methods

| Analytical Method | Purpose | Information Provided |

| HPLC | Purity assessment and stability testing. | Quantitative purity, detection of degradation products. |

| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Structural confirmation and purity. | Confirms chemical structure, detects impurities and boroxine formation. |

| Melting Point | Identity and purity check. | A sharp melting point range indicates high purity. A broad range may suggest impurities. The reported melting point is ~227 °C.[1] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirms the mass of the parent molecule and helps identify degradation products. The molecular weight is 165.00 g/mol .[1][2] |

| FT-IR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (O-H, B-O, C-N, aromatic C-H). |

Conclusion

This compound is a valuable reagent in modern organic synthesis. While relatively stable, its integrity can be compromised by exposure to moisture, air, heat, and light, leading to the formation of boroxines, oxidation products, or protodeboronation byproducts. To ensure its long-term viability and the reliability of experimental outcomes, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated or freezer temperatures. Regular analytical assessment using methods such as HPLC is recommended to verify purity before use in sensitive applications.

References

- 1. This compound = 95.0 28611-39-4 [sigmaaldrich.com]

- 2. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 28611-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 28611-39-4 [m.chemicalbook.com]

- 11. 28611-39-4|this compound|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid for Advanced Research & Development

This compound is a specialized aromatic boronic acid that has become an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic importance lies in its role as a versatile building block, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of the electron-donating dimethylamino group on the phenyl ring significantly influences its reactivity, making it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, core applications, and field-proven protocols, designed for scientists and drug development professionals seeking to leverage this compound in their research.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a reagent are foundational to its successful application in any experimental context. This compound is a stable, crystalline solid under standard conditions, though it may contain varying amounts of its anhydride.[2]

| Property | Value | Source(s) |

| CAS Number | 28611-39-4 | [2][3] |

| Molecular Formula | C₈H₁₂BNO₂ | [3][4] |

| Molecular Weight | 165.00 g/mol | [3][4] |

| Appearance | White to Yellow/Orange crystalline powder | [2][4] |

| Melting Point | ~227 °C | [4] |

| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid | [3] |

| Common Synonyms | 4-(N,N-Dimethylamino)phenylboronic acid |

The key to its utility is the molecular structure: a boronic acid group (-B(OH)₂) attached to a benzene ring, which is activated by a strongly electron-donating dimethylamino group (-N(CH₃)₂) at the para position. This electronic configuration enhances the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[5][6] This Nobel Prize-winning reaction is favored for its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-containing reagents.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of this compound as the organoboron partner is strategic; its electron-rich nature accelerates the transmetalation step, often leading to higher yields and faster reaction times compared to electron-neutral or electron-deficient boronic acids.

The cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the dimethylaminophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol and Workflow

The following protocol is a representative, adaptable procedure for a Suzuki-Miyaura coupling reaction using this compound. The specific choice of catalyst, ligand, base, and solvent system is critical and should be optimized based on the reactivity of the specific aryl halide substrate.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with this compound.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)[2]

-

Palladium Catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)[8]

-

Base (e.g., 2M aqueous K₂CO₃ or CsF, 3.0 equiv)[8]

-

Solvent (e.g., Toluene, Dioxane, or THF)[8]

Protocol:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The glassware must be dry to prevent hydrolysis of intermediates.

-

-

Reagent Addition: Add the palladium catalyst and ligand (if separate).

-

Solvent and Base: Add the organic solvent (e.g., 10 mL of Toluene/Dioxane 4:1) followed by the aqueous base (e.g., 10 mL of 2M Na₂CO₃).[8]

-

Causality: A biphasic system is common and effective. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6]

-

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

-

-

Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8][9]

Experimental Workflow Diagram

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Broader Applications in R&D

The utility of this compound extends beyond a single reaction type. The biaryl structures it helps create are prevalent in numerous high-value applications.

-

Pharmaceutical Development: Boronic acids are crucial for synthesizing complex organic molecules that form the backbone of modern drugs.[1][10] This specific reagent is used in the development of therapeutics targeting cancer and diabetes.[1] The ability to efficiently construct C-C bonds is fundamental to creating novel active pharmaceutical ingredients (APIs).[11]

-

Materials Science & Electronics: In the field of advanced materials, this compound serves as a precursor for organic light-emitting diode (OLED) materials.[10] The electronic properties imparted by the dimethylaminophenyl group are leveraged to create materials with specific optical and conductive characteristics essential for high-performance displays.

-

Bioconjugation and Sensors: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in bioconjugation and sensor technology.[1] This allows for the attachment of biomolecules to surfaces or the creation of sensors for detecting diol-containing molecules like saccharides.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure both user safety and reagent integrity. This compound is classified as a hazardous substance.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [12] |

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] If dust is likely, use a NIOSH-approved respirator.[13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Procedures: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]

Storage Conditions:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]

-

For long-term stability and to minimize degradation (e.g., formation of the anhydride), storage in a freezer at or below -20°C is recommended.[14]

Conclusion

This compound is a high-impact reagent whose value is rooted in its unique electronic properties and versatility in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its reactivity, handling requirements, and protocol optimization is essential for unlocking its full potential. By serving as a reliable building block for complex molecular design, it continues to be a key enabler of innovation across the scientific landscape.

References

-

PubChem. This compound Compound Summary (CID 2734344). [Link]

-

PubChem. (4-(Dimethylamino)phenyl)boronic acid hydrochloride Compound Summary (CID 44754898). [Link]

-

Boron Molecular. 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid Product Page. [Link]

-

Autech Industry. The Strategic Importance of 4-(Diphenylamino)phenylboronic Acid in Specialty Chemicals. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Boronic Acids in Pharmaceutical Drug Discovery. [Link]

-

MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 28611-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(N,N-Dimethylamino)phenylboronic acid, 96% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. nbinno.com [nbinno.com]

- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. 28611-39-4|this compound|BLD Pharm [bldpharm.com]

Crystal Structure of 4-(Dimethylamino)phenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 4-(Dimethylamino)phenylboronic acid. Despite extensive searches of chemical and crystallographic databases, a definitive, publicly available crystal structure for this specific compound has not been identified. This document, therefore, summarizes the available physicochemical data, presents the crystal structure of a closely related compound to provide structural insights, and outlines the general experimental procedures for the determination of such crystal structures.

Physicochemical Properties

This compound is a commercially available reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BNO₂ | [1] |

| Molecular Weight | 165.00 g/mol | |

| Melting Point | 227 °C (literature value) | |

| Appearance | White to green-gray or blue-gray crystalline powder | [2][3] |

| Solubility | Sparingly soluble in water (~2.5%) | [2][3] |

| CAS Number | 28611-39-4 | [1] |

Illustrative Crystal Structure: 4-(Methoxycarbonyl)phenylboronic acid

To provide researchers with a relevant structural comparison, the crystallographic data for 4-(methoxycarbonyl)phenylboronic acid is presented. This compound is structurally analogous to this compound, with a methoxycarbonyl group in place of the dimethylamino group at the 4-position of the phenyl ring. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals a planar molecule with the boronic acid group and the methoxycarbonyl group slightly twisted out of the plane of the benzene ring. In the solid state, molecules are linked by hydrogen bonds involving the boronic acid hydroxyl groups and the carbonyl oxygen, forming dimeric structures.[4]

Table 2: Crystallographic Data for 4-(Methoxycarbonyl)phenylboronic acid [4]

| Parameter | Value |

| Chemical Formula | C₈H₉BO₄ |

| Formula Weight | 179.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 5.6789 (2) |

| c (Å) | 14.5678 (5) |

| α (°) | 90 |

| β (°) | 109.123 (3) |

| γ (°) | 90 |

| Volume (ų) | 791.21 (5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.511 |

| Absorption Coefficient (mm⁻¹) | 0.115 |

| F(000) | 376 |

Experimental Protocols

While a specific experimental protocol for the crystal structure determination of this compound is not available, a general methodology can be outlined based on standard practices for small organic molecules.

Synthesis and Purification

A common route for the synthesis of arylboronic acids involves the reaction of an appropriate aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, this would typically involve the reaction of 4-bromo-N,N-dimethylaniline with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by various methods, including:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The collected diffraction data is then processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice. The structure is then refined to obtain the final crystallographic model.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship concerning the data presented in this guide.

References

physical and chemical properties of 4-(Dimethylamino)phenylboronic acid

An In-Depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid

Introduction

This compound is an organoboron compound that has emerged as a vital building block in modern organic synthesis. Characterized by a boronic acid functional group and an electron-rich dimethylamino substituent on a phenyl ring, this reagent exhibits unique reactivity and properties. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. The electron-donating nature of the dimethylamino group significantly influences the electronic properties of the aromatic ring, enhancing its reactivity in these transformations. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, applications, and handling protocols for this compound, tailored for professionals in research, development, and academia.

Compound Identification and Structure

A clear identification of a chemical substance is the foundation of its scientific application. The essential identifiers for this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 28611-39-4[1] |

| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid[1][2][3] |

| Molecular Formula | C₈H₁₂BNO₂[1][3][4] |

| Molecular Weight | 165.00 g/mol [1][2] |

| Synonyms | 4-(N,N-Dimethylamino)phenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid[2][5][6] |

| InChI Key | RIIPFHVHLXPMHQ-UHFFFAOYSA-N[2] |

| SMILES | CN(C)c1ccc(cc1)B(O)O |

The molecular structure features a planar phenyl ring with the boronic acid [-B(OH)₂] group and the dimethylamino [-N(CH₃)₂] group in a para orientation.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical state and solubility are critical for designing experimental setups, while thermal stability, indicated by the melting point, is a key quality parameter.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to yellow, green-gray, or blue-gray crystalline powder.[4][6][7] |

| Melting Point | 227 °C (literature value)[4] |

| Solubility | Sparingly soluble in water (~2.5%).[6][7] |

| pKa | 8.78 ± 0.10 (Predicted)[6][7] |

| Storage Temperature | Recommended storage at 0-6°C or in a freezer under -20°C.[6][7][8] |

| Stability | Stable under normal, recommended storage conditions.[9] It is noted to be air-sensitive and should be kept cold.[6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons and the methyl protons of the dimethylamino group. Data is available from chemical suppliers and databases.[10][11]

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct signals for the aromatic carbons, including the carbon atom bonded to boron, and the methyl carbons.

-

FT-IR: Fourier-transform infrared spectroscopy reveals key functional groups. Characteristic peaks include those for O-H stretching in the boronic acid group, C-N stretching of the amine, and vibrations associated with the benzene ring.[1][12]

-

Mass Spectrometry: Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[11]

Reactivity and Core Applications

The utility of this compound is primarily driven by its role as a nucleophilic partner in cross-coupling reactions. The electron-donating dimethylamino group enhances the nucleophilicity of the arylboronic acid, often facilitating a higher reaction efficiency compared to electron-neutral or electron-deficient analogues.

Suzuki-Miyaura Cross-Coupling

This compound is a premier reagent for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between the aryl group of the boronic acid and an organohalide or triflate.[5] This reaction is fundamental in synthesizing complex organic molecules.

Causality: The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The boronic acid, activated by a base, transfers its organic substituent to the palladium center during transmetalation. The enhanced electron density on the phenyl ring from the dimethylamino group can accelerate this key step.

Other Key Reactions

Beyond the classic Suzuki-Miyaura coupling, this reagent is employed in:

-

Nickel-catalyzed Suzuki-Miyaura reactions , including those involving less reactive aryl fluorides.[5]

-

Rhodium-catalyzed asymmetric addition reactions .[5]

-

Palladium-catalyzed C-OH bond activation .[5]

Applications in Research and Industry

The versatility of this compound makes it a valuable tool in several advanced fields:

-

Drug Discovery: It is used to synthesize biaryl structures, which are common motifs in biologically active compounds.[4]

-

Materials Science: It serves as a precursor in the preparation of:

-

Catalysis: It is used to prepare alginate-supported palladium nanoparticle gels that act as catalysts.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical lab-scale Suzuki-Miyaura reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reagent Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Catalyst Introduction: Purge the vessel with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or GC-MS.

-

Aqueous Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: Safe Handling and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[9]

-

Handling: Avoid creating dust.[9] Ensure eyewash stations and safety showers are readily accessible.[9] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] For long-term stability, storage in a freezer at temperatures of 0-6°C or below is recommended.[4][6][7] The compound can be air-sensitive, so storage under an inert atmosphere is advisable.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]